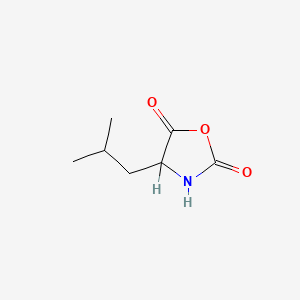

4-Isobutyloxazolidine-2,5-dione

Description

The exact mass of the compound this compound is 157.07389321 g/mol and the complexity rating of the compound is 188. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 351903. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4(2)3-5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWZWIVZROVFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)OC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871738 | |

| Record name | 4-(2-Methylpropyl)-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51248-35-2, 3190-70-3 | |

| Record name | DL-Leucine N-carboxy anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51248-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leucine N-carboxy anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3190-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-Isopropyloxazolidine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003190703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isobutyloxazolidine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051248352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucine anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-isobutyloxazolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Isobutyloxazolidine-2,5-dione: A Key Building Block in Polypeptide Synthesis

Foreword: Unveiling the Potential of Leucine N-Carboxyanhydride

In the landscape of modern drug development and materials science, the precise construction of macromolecules is paramount. Among the arsenal of synthetic tools available to researchers, α-amino acid N-carboxyanhydrides (NCAs) stand out as highly efficient monomers for the creation of polypeptides with controlled architectures. This guide provides a comprehensive technical overview of a particularly valuable NCA: 4-isobutyloxazolidine-2,5-dione, the N-carboxyanhydride derived from the amino acid L-leucine (Leu-NCA).

This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the chemical properties, structure, synthesis, and applications of this versatile building block. We will delve into the causality behind experimental choices, provide validated protocols, and explore its role in the synthesis of significant therapeutic agents.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a five-membered oxazolidine ring with two carbonyl groups at positions 2 and 5. The isobutyl group, derived from the side chain of L-leucine, is attached at the 4-position, conferring chirality to the molecule.

Systematic and Common Nomenclature:

-

IUPAC Name: (4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione

-

Common Names: L-Leucine N-carboxyanhydride, Leu-NCA, (S)-4-isobutyloxazolidine-2,5-dione

-

CAS Number: 3190-70-3

The structure of Leu-NCA is fundamental to its reactivity. The anhydride linkage makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack, which is the basis for its polymerization.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of Leu-NCA is crucial for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 157.17 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | [Various supplier data] |

| Melting Point | Approximately 77-80 °C (decomposes) | [Various supplier data, may vary with purity] |

| Solubility | Soluble in many organic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), dichloromethane (DCM), and ethyl acetate. Insoluble in non-polar solvents like hexane. | [General knowledge on NCAs] |

| Stability | Highly sensitive to moisture and heat. Hydrolyzes in the presence of water to regenerate L-leucine and release carbon dioxide. Should be stored under inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20 °C is recommended). | [General knowledge on NCAs] |

Spectroscopic Data:

The identity and purity of Leu-NCA can be confirmed using various spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 6.43 (br s, 1H, NH ), 4.33 (dd, J = 8.9, 4.0 Hz, 1H, CH ), 1.82 (m, 2H, CH ₂), 1.68 (m, 1H, CH (CH₃)₂), 0.99 (m, 6H, C(CH ₃)₂)

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 170.25 (C=O), 153.38 (C=O), 56.33 (α-CH), 40.88 (β-CH₂), 25.06 (γ-CH), 22.79 and 21.59 (δ-CH₃)

-

FT-IR (cm⁻¹): Characteristic strong carbonyl stretching bands for the anhydride group are observed around 1850 and 1780 cm⁻¹.

Synthesis and Reactivity

The synthesis of Leu-NCA is most commonly achieved through the phosgenation of L-leucine. This method, often referred to as the Fuchs-Farthing method, provides a direct and efficient route to the desired product.

Synthetic Workflow

The general workflow for the synthesis of Leu-NCA involves the reaction of L-leucine with a phosgenating agent, such as phosgene, diphosgene, or triphosgene, in an anhydrous solvent.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Causality: The use of anhydrous solvents and an inert atmosphere is critical to prevent premature hydrolysis of the NCA product and side reactions with the highly reactive phosgenating agent. Triphosgene is often preferred over phosgene gas for safety and ease of handling. An HCl scavenger, such as α-pinene, can be added to drive the reaction to completion by removing the HCl byproduct.[1]

Materials:

-

L-Leucine (dried under vacuum)

-

Triphosgene

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane or petroleum ether

-

α-Pinene (optional, as HCl scavenger)

-

Nitrogen or Argon gas supply

-

Schlenk flask and other standard glassware

Procedure:

-

Suspend L-leucine (1.0 eq) in anhydrous THF in a Schlenk flask under a nitrogen atmosphere.

-

To the stirred suspension, add α-pinene (optional, ~2.5 eq).

-

Carefully add solid triphosgene (0.33-0.40 eq) in portions. Caution: Triphosgene is toxic and decomposes to phosgene. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Heat the reaction mixture to reflux (around 65 °C) until the suspension becomes a clear solution (typically 30-60 minutes).

-

Cool the solution to room temperature.

-

Remove the solvent under reduced pressure to obtain a crude oil or solid.

-

Add anhydrous hexane or petroleum ether to the crude product to induce precipitation of the Leu-NCA as a white solid.

-

Filter the solid under a nitrogen atmosphere, wash with cold anhydrous hexane, and dry under high vacuum.

-

Store the purified Leu-NCA under an inert atmosphere at -20 °C.

Reactivity and Mechanism of Polymerization

The primary utility of Leu-NCA lies in its ability to undergo ring-opening polymerization (ROP) to form polyleucine. The most common and controlled method for this is initiation with a primary amine.

The "normal amine mechanism" proceeds in two main stages: initiation and propagation.

Caption: Ring-opening polymerization via the normal amine mechanism.

-

Initiation: A primary amine nucleophilically attacks the C5 carbonyl of the Leu-NCA. The ring opens, and subsequent decarboxylation yields a leucine monomer with a terminal amine group.

-

Propagation: The newly formed terminal amine of the growing polypeptide chain then acts as the nucleophile, attacking another Leu-NCA monomer and adding it to the chain. This process repeats, leading to the formation of a polypeptide.

This mechanism allows for the synthesis of polypeptides with controlled molecular weights and narrow molecular weight distributions, where the degree of polymerization is determined by the monomer-to-initiator ratio.

Applications in Drug Development

The ability to form well-defined polypeptides makes Leu-NCA a valuable reagent in the pharmaceutical industry.

Glatiramer Acetate (Copaxone®)

Leu-NCA is one of the four N-carboxyanhydrides used in the synthesis of Glatiramer Acetate, a blockbuster drug for the treatment of multiple sclerosis.[2][3] Glatiramer Acetate is a random copolymer of L-alanine, L-glutamic acid, L-lysine, and L-tyrosine. The synthesis involves the random ring-opening copolymerization of the respective NCAs, including Leu-NCA's structural isomer, L-Alanine-NCA.[4] The precise ratio and reaction conditions of the NCA monomers are critical to the final product's therapeutic efficacy.[5]

Polypeptide-Based Drug Delivery Systems

Polyleucine, synthesized from Leu-NCA, is a hydrophobic polypeptide. This property is exploited in the creation of amphiphilic block copolymers, which can self-assemble into micelles or vesicles for drug encapsulation and delivery. The hydrophobic polyleucine core can house poorly water-soluble drugs, while a hydrophilic block forms a protective corona, enhancing solubility and circulation time in the body.

Prodrug Strategies

L-leucine has been investigated as a promoiety in prodrugs of HIV protease inhibitors like Saquinavir.[1] While not a direct application of Leu-NCA in the final synthesis, the principles of peptide chemistry, for which Leu-NCA is a fundamental reagent, are central to these strategies aimed at improving the oral bioavailability of parent drugs.

Safety and Handling

As a highly reactive chemical, this compound requires careful handling.

-

Hazards: N-carboxyanhydrides are generally classified as irritants. They can cause skin and serious eye irritation. Inhalation of the dust may cause respiratory irritation. The primary hazard is its high reactivity with water, including atmospheric moisture.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a freezer at -20 °C to minimize degradation.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Unreacted NCA can be quenched by slowly adding it to a stirred solution of a non-nucleophilic alcohol, such as isopropanol, to safely convert it to the corresponding amino acid ester.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the precise engineering of polypeptides. Its well-defined structure and predictable reactivity through ring-opening polymerization have made it indispensable in the synthesis of therapeutic copolymers like Glatiramer Acetate and in the development of advanced drug delivery systems. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for any researcher or scientist looking to leverage the power of polypeptide chemistry in their work.

References

- 1. bmse000920 L-Leucine at BMRB [bmrb.io]

- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 3. US8575198B1 - In-process control for the manufacture of glatiramer acetate - Google Patents [patents.google.com]

- 4. pmcisochem.fr [pmcisochem.fr]

- 5. Process signatures in glatiramer acetate synthesis: structural and functional relationships - PMC [pmc.ncbi.nlm.nih.gov]

N-Carboxyleucine Anhydride CAS number and molecular weight

An In-Depth Technical Guide to N-Carboxyleucine Anhydride: Synthesis, Polymerization, and Applications

Introduction

N-α-Carboxyleucine anhydride (Leucine NCA), also known as (4S)-4-isobutyl-1,3-oxazolidine-2,5-dione, is a heterocyclic organic compound derived from the essential amino acid L-leucine. As a class, N-carboxyanhydrides (NCAs) are highly valuable monomers for the synthesis of polypeptides with well-defined structures, molecular weights, and low polydispersity. The unique reactivity of the anhydride ring allows for controlled ring-opening polymerization (ROP), a process that emulates nature's protein synthesis, albeit with synthetic control. This process is notable for its efficiency, as the only byproduct is carbon dioxide, simplifying purification and making it an attractive method for creating advanced biomaterials.[1]

This guide serves as a comprehensive resource for researchers and professionals in drug development and polymer chemistry. It provides an in-depth exploration of the fundamental properties of Leucine NCA, detailed protocols for its synthesis and purification, a mechanistic overview of its polymerization, and a discussion of its applications in creating functional polypeptides for the biomedical field.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of Leucine NCA is critical for its proper handling, storage, and use in synthesis. Key data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3190-70-3 | [2][3] |

| Molecular Formula | C₇H₁₁NO₃ | [2][3] |

| Molecular Weight | 157.17 g/mol | [3][4] |

| Appearance | White solid / crystalline powder | [2] |

| Melting Point | 76.5-78 °C | [4] |

| Synonyms | L-Leucine NCA, N-Carboxy-L-leucine anhydride, (4S)-4-(2-Methylpropyl)-2,5-oxazolidinedione | [3][4][5] |

| Storage Temperature | -20°C | [2][6] |

| Stability | Moisture-sensitive; prone to hydrolysis.[2][7] |

Synthesis of N-Carboxyleucine Anhydride

The synthesis of high-purity Leucine NCA is paramount for achieving controlled polymerization. The most established and widely used method is the Leuchs method, which involves the phosgenation of the parent amino acid.[2] This reaction converts the amino and carboxylic acid functionalities of L-leucine into a cyclic anhydride. While effective, this method traditionally uses highly toxic phosgene gas. Modern adaptations utilize safer phosgene equivalents like diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate), which are liquids or solids, respectively, and easier to handle.[1][8]

The core principle of the reaction involves the formation of an intermediate N-chloroformyl amino acid, which rapidly cyclizes to form the NCA and releases hydrogen chloride (HCl). A critical challenge in scaling up this synthesis is the management of the generated HCl, which can catalyze undesired side reactions, including premature polymerization or hydrolysis of the NCA product.[9][10] Therefore, the reaction is typically performed under anhydrous conditions, often with a means to remove HCl, such as an inert gas flow or the addition of an acid scavenger.[10]

Diagram: Synthesis Workflow of Leucine NCA

References

- 1. pmcisochem.fr [pmcisochem.fr]

- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 3. fishersci.dk [fishersci.dk]

- 4. pure.mpg.de [pure.mpg.de]

- 5. L-Leucine NCA - tcsc0031376 - Taiclone [taiclone.com]

- 6. usbio.net [usbio.net]

- 7. fishersci.com [fishersci.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Understanding the Fuchs-Farthing method for NCA synthesis

An In-Depth Technical Guide to the Fuchs-Farthing Method for N-Carboxyanhydride (NCA) Synthesis

Authored by a Senior Application Scientist

Introduction: The Central Role of N-Carboxyanhydrides (NCAs)

In the landscape of polymer chemistry and drug development, α-Amino Acid N-Carboxyanhydrides (NCAs) are indispensable monomers.[1][2] Their high reactivity enables the synthesis of well-defined polypeptides through ring-opening polymerization (ROP), a cornerstone for creating advanced biomaterials for drug delivery, tissue engineering, and molecular imaging.[2][3][4] The Fuchs-Farthing method, first reported in 1950, represents one of the most direct and widely employed routes for NCA synthesis, involving the direct phosgenation of a free α-amino acid.[5][6][7]

This guide provides an in-depth examination of the Fuchs-Farthing method, focusing on its modern iteration using triphosgene—a safer, solid phosgene equivalent. We will explore the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that ensure the synthesis of high-purity NCAs essential for controlled polymerizations.

The Fuchs-Farthing Reaction: Mechanism and Rationale

The core of the Fuchs-Farthing method is the conversion of an amino acid into its corresponding cyclic NCA through the action of phosgene (COCl₂) or a phosgene precursor.[6][7] While historically performed with highly toxic phosgene gas, contemporary lab-scale syntheses overwhelmingly favor the use of bis(trichloromethyl) carbonate, known as triphosgene.[8][9] Triphosgene is a stable, crystalline solid that can be handled with greater ease and safety, generating phosgene in situ under reaction conditions.[3][8][9]

The reaction proceeds through a two-step mechanism:

-

Formation of an N-Chloroformyl Amino Acid Intermediate: The amine group of the amino acid performs a nucleophilic attack on a carbonyl carbon of phosgene. This results in the formation of an N-chloroformyl amino acid intermediate and the liberation of one equivalent of hydrogen chloride (HCl).

-

Intramolecular Cyclization and Ring Closure: The carboxylic acid group of the intermediate then performs an intramolecular nucleophilic attack on the newly formed chloroformyl carbon. This cyclization event expels a second equivalent of HCl, resulting in the formation of the stable, five-membered NCA ring.

The generation of HCl is a critical aspect of the reaction. While the acidic environment helps prevent premature, base-catalyzed polymerization of the newly formed NCA, it can also lead to the formation of amino acid hydrochloride salts, which can hinder the reaction's progress.[10] Furthermore, prolonged exposure to HCl under heat can cause undesired ring-opening of the NCA product.[11] Modern protocols often incorporate strategies to mitigate these effects, such as careful control of reaction temperature and time.

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway for NCA synthesis using the Fuchs-Farthing method.

Caption: Reaction mechanism of the Fuchs-Farthing method.

Detailed Experimental Protocol: Synthesis of γ-Benzyl-L-Glutamate NCA (BLG-NCA)

This protocol details a robust and reproducible method for synthesizing a common NCA monomer using triphosgene. The principles described are broadly applicable to other amino acids with appropriate adjustments to solvent and purification conditions.

Safety First: Handling Triphosgene

WARNING: Triphosgene is a toxic substance and a moisture-sensitive solid that can decompose to release phosgene gas, especially upon heating or contact with nucleophiles.[9][12] All manipulations must be performed in a certified chemical fume hood.[13] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and dual-layer gloves (e.g., nitrile over vinyl).[13] Have a quenching solution (e.g., concentrated ammonium hydroxide or sodium bicarbonate) readily available.

Materials and Reagents

-

γ-Benzyl-L-glutamate (BLG), >99% purity

-

Triphosgene (Bis(trichloromethyl) carbonate), >98% purity

-

Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O

-

Anhydrous n-Hexane

-

Argon or Nitrogen gas, high purity

-

Standard, oven-dried glassware with ground glass joints

-

Schlenk line or equivalent inert atmosphere setup

-

Magnetic stirrer and stir bars

-

Cannula for solvent transfer

-

Rotary evaporator

Step-by-Step Methodology

-

Preparation of Starting Material:

-

Place 10.0 g of γ-benzyl-L-glutamate into a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar.

-

Dry the amino acid under high vacuum (e.g., on a Schlenk line) at 60 °C for at least 4 hours to remove residual water.[14] This step is critical as water can initiate polymerization of the NCA product.

-

Allow the flask to cool to room temperature and backfill with an inert gas (Argon or Nitrogen).

-

-

Reaction Setup:

-

To the flask containing the dried amino acid, add 150 mL of anhydrous THF via cannula transfer under a positive pressure of inert gas.

-

Stir the suspension vigorously. The amino acid will not fully dissolve at this stage.

-

In a separate, dry 100 mL flask, dissolve 4.5 g of triphosgene in 50 mL of anhydrous THF under an inert atmosphere. This creates a triphosgene stock solution.

-

Equip the reaction flask with a reflux condenser connected to the inert gas line, which is vented through an oil bubbler or a scrubbing system containing an alkaline solution to neutralize evolved HCl gas.[10]

-

-

Reaction Execution:

-

Using a syringe or dropping funnel, add the triphosgene solution dropwise to the stirring amino acid suspension over 30-45 minutes.

-

After the addition is complete, slowly heat the reaction mixture to 50-55 °C using an oil bath.

-

Maintain this temperature and continue stirring. The reaction progress can be monitored visually; the suspended amino acid will gradually dissolve as it converts to the soluble NCA, and vigorous bubbling (HCl evolution) will be observed. The reaction is typically complete when the solution becomes clear (approximately 2-4 hours).[14]

-

-

Work-up and Isolation:

-

Once the reaction is complete (solution is clear), cool the flask to room temperature.

-

Filter the solution through a pad of Celite (diatomaceous earth) under an inert atmosphere to remove any fine, insoluble byproducts.[15] This step is crucial for achieving high purity.

-

Transfer the clear filtrate to a dry round-bottom flask.

-

Remove approximately two-thirds of the THF under reduced pressure using a rotary evaporator. Caution: Do not heat the solution during evaporation to prevent thermal decomposition.

-

Transfer the concentrated solution into a flask containing 300 mL of vigorously stirring, anhydrous n-hexane. This will cause the NCA to precipitate as a white solid.

-

Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation.

-

-

Purification and Storage:

-

Collect the crude NCA product by filtration under an inert atmosphere.

-

Wash the solid with two portions of cold, anhydrous n-hexane.

-

For highest purity, recrystallize the crude product from a minimal amount of hot anhydrous THF or ethyl acetate, followed by precipitation with n-hexane.[14]

-

Dry the purified white, crystalline NCA product under high vacuum for several hours.

-

Store the final product in a sealed container under an inert atmosphere at -20 °C to prevent degradation and moisture-induced polymerization.

-

Workflow Visualization

Caption: Step-by-step workflow for Fuchs-Farthing NCA synthesis.

Quantitative Data and Expected Outcomes

The Fuchs-Farthing method, when properly executed, provides good to excellent yields of high-purity NCA monomers. The table below summarizes typical reaction parameters and outcomes for several common amino acids.

| Amino Acid | Phosgene Source | Typical Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Recrystallization Solvent |

| L-Alanine | Triphosgene | THF | 50-60 | 2-5 | 80-90 | THF/Hexane |

| L-Leucine | Triphosgene | Ethyl Acetate | 50-60 | 3-6 | 85-95 | Ethyl Acetate/Hexane |

| γ-Benzyl-L-glutamate | Triphosgene | THF | 50-55 | 2-4 | >90 | THF/Hexane |

| L-Tryptophan | Diphosgene | THF | Ambient | 2.5 | 75-85 | Not specified |

| L-Valine | Triphosgene | THF | 60 | 4 | 80-90 | Ethyl Acetate/Hexane |

Note: Reaction times and yields are approximate and can vary based on scale, purity of reagents, and specific laboratory conditions. Data compiled from literature sources and common laboratory practice.[10][15][16]

Conclusion: A Validated Pathway to High-Purity Monomers

The Fuchs-Farthing method, particularly with the use of triphosgene, remains a cornerstone of polypeptide synthesis. Its directness and efficiency are unparalleled for producing the high-purity NCA monomers required for controlled ring-opening polymerizations.[5] By understanding the underlying mechanism, adhering to strict safety and anhydrous protocols, and validating the product through proper purification and characterization, researchers can reliably access a wide array of polypeptide building blocks. This self-validating system, from reaction monitoring to final product purification, ensures that the resulting monomers are fit for the demanding applications in modern materials science and drug development.

References

- 1. Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 7. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 11. Rapid and Mild Synthesis of Amino Acid N-Carboxy Anhydrides Using Basic-to-Acidic Flash Switching in a Micro-flow Reactor | Laboratory for Chemistry and Life Science, Institute of Integrated Research | Institute of Science Tokyo [res.titech.ac.jp]

- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 13. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 14. benchchem.com [benchchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 4-Isobutyloxazolidine-2,5-dione in Organic Solvents

Executive Summary

4-Isobutyloxazolidine-2,5-dione, commonly known as L-Leucine N-Carboxyanhydride (Leu-NCA), is a critical monomer for the synthesis of advanced polypeptides and hybrid biomaterials.[1] The success of its ring-opening polymerization (ROP) is profoundly dependent on the choice of solvent, which governs not only monomer solubility but also reaction kinetics and the stability of the growing polymer chain. This guide provides a comprehensive overview of the principles dictating Leu-NCA solubility, offers expert insights into solvent selection for both dissolution and reaction, and presents a robust, self-validating protocol for the precise quantitative determination of its solubility.

Introduction: The Critical Role of a Specialized Monomer

This compound (CAS No: 3190-70-3) is a heterocyclic compound derived from the amino acid L-leucine.[2][3] As an N-carboxyanhydride (NCA), it serves as a high-purity, activated monomer for the production of poly-L-leucine and complex block copolypeptides.[1][4] These polymers are integral to applications in drug delivery, tissue engineering, and nanotechnology.[5]

The solubility of Leu-NCA is a parameter of paramount importance. Inadequate solubility can lead to heterogeneous reaction mixtures, unpredictable polymerization kinetics, and difficulty in achieving high molecular weight polymers.[6] Conversely, an inappropriate solvent choice, even if it provides good solubility, can trigger premature polymerization or degradation of the monomer.[7] This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to navigate the complexities of Leu-NCA solubility.

Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of Leu-NCA is best understood by examining its molecular structure, which possesses both polar and non-polar characteristics. This duality dictates its interaction with different classes of organic solvents, a principle often summarized as "like dissolves like."[8]

-

Polar Domain: The oxazolidine-2,5-dione ring is the polar core of the molecule. It contains two carbonyl groups (C=O) and an N-H bond, making it rich in electron density and capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor (the carbonyl oxygens) and donor (the N-H proton).

-

Non-Polar Domain: The isobutyl side chain (-CH₂CH(CH₃)₂) is a hydrophobic, non-polar aliphatic group. This portion of the molecule interacts favorably with non-polar solvents through van der Waals forces.

The overall solubility in a given solvent is a balance between these competing characteristics. Solvents that can effectively solvate both the polar ring and the non-polar side chain will exhibit the highest dissolving capacity.

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. (S)-4-isobutyloxazolidine-2,5-dione | C7H11NO3 | CID 10236023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NCA - UNCA | PMC Isochem [pmcisochem.fr]

- 5. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmcisochem.fr [pmcisochem.fr]

- 8. youtube.com [youtube.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of N-Carboxyleucine Anhydride

Introduction: The Central Role of N-Carboxyleucine Anhydride (Leu-NCA) in Modern Polypeptide Synthesis

N-α-carboxyanhydrides (NCAs) are indispensable monomers for the synthesis of well-defined polypeptides via ring-opening polymerization (ROP). Among them, N-Carboxyleucine Anhydride (Leu-NCA) serves as a critical building block for creating synthetic polypeptides with hydrophobic domains, mimicking natural protein structures and enabling applications in drug delivery, biomaterials, and nanotechnology. The precise control over the ROP of Leu-NCA is paramount, as it dictates the final molecular weight, polydispersity, and end-group fidelity of the resulting poly-L-leucine.[1]

This level of control is unattainable without rigorous analytical characterization of the monomer. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful and informative tool for this purpose. It provides an unambiguous confirmation of the successful synthesis of the strained five-membered NCA ring, offers a quantitative assessment of monomer purity, and serves as a real-time monitoring technique for the polymerization process.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of Leu-NCA. It is designed for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of how to leverage NMR to ensure the quality of their Leu-NCA monomer and the success of their polypeptide syntheses.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the following standardized numbering scheme for the atoms in N-Carboxyleucine Anhydride will be used throughout this guide.

Figure 1: Molecular structure of Leu-NCA with atom numbering for NMR correlation.

Part 1: ¹H NMR Spectral Analysis of Leu-NCA

The ¹H NMR spectrum provides a detailed fingerprint of the proton environments within the Leu-NCA molecule. Its primary utility lies in confirming the structure, particularly the integrity of the NCA ring and the leucine side chain.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

Rationale: The choice of solvent and the handling procedure are critical. NCAs are highly susceptible to moisture, which can initiate uncontrolled polymerization or hydrolysis, leading to the appearance of impurities in the spectrum.[1][2] Therefore, anhydrous deuterated solvents are mandatory. Deuterated chloroform (CDCl₃) is commonly used due to its excellent dissolving power for many NCAs and its relative inertness. Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative, particularly if solubility in CDCl₃ is limited.[3]

Step-by-Step Protocol:

-

Drying: Ensure the NMR tube is rigorously dried in an oven at >100 °C for several hours and cooled under a stream of dry nitrogen or in a desiccator.

-

Sample Preparation: In a glovebox or under an inert atmosphere (e.g., argon), weigh approximately 5-10 mg of Leu-NCA directly into the dried NMR tube.

-

Solvent Addition: Using a dry syringe, add ~0.6-0.7 mL of anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Mixing: Cap the NMR tube securely and gently invert several times or sonicate briefly to ensure complete dissolution.

-

Data Acquisition: Acquire the spectrum immediately. A standard ¹H NMR experiment on a 400 MHz or higher spectrometer is sufficient. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 2-5 seconds to allow for quantitative integration.

Interpretation of the ¹H NMR Spectrum

The spectrum of pure Leu-NCA will exhibit characteristic signals corresponding to each unique proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the anhydride ring and the local magnetic environment.

| Proton Assignment | Typical δ (ppm) in CDCl₃ | Multiplicity | Coupling (J, Hz) | Key Insights |

| N-H (N3) | 6.0 - 7.0 | Broad singlet (br s) | N/A | Presence confirms the NCA ring. Can exchange with trace D₂O. Position and broadness are concentration and solvent dependent. |

| α-H (C4) | 4.2 - 4.5 | Triplet (t) or dd | ~8-9 Hz | Downfield shift confirms attachment to the electron-withdrawing NCA ring. A clean multiplicity indicates a pure, intact monomer. |

| β-CH₂ (Cβ) | 1.8 - 2.0 | Multiplet (m) | - | Complex pattern due to coupling with both α-H and γ-H. |

| γ-CH (Cγ) | 1.6 - 1.8 | Multiplet (m) | ~6-7 Hz | Nonet or multiplet resulting from coupling to β-CH₂ and the two δ-CH₃ groups. |

| δ-CH₃ (Cδ1, Cδ2) | 0.9 - 1.0 | Doublet (d) | ~6-7 Hz | Two distinct methyl groups appear as a doublet due to coupling with the γ-CH. Integration should correspond to 6 protons. |

Table 1: Summary of characteristic ¹H NMR spectral data for N-Carboxyleucine Anhydride in CDCl₃.

Part 2: ¹³C NMR Spectral Analysis of Leu-NCA

While ¹H NMR confirms the proton framework, ¹³C NMR provides direct evidence of the carbon skeleton, most importantly the two carbonyl carbons of the anhydride ring. The chemical shifts of these carbons are highly diagnostic for the successful formation of the NCA.[4]

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The signals for the carbonyl carbons are found far downfield and are unambiguous indicators of NCA formation.

| Carbon Assignment | Typical δ (ppm) in CDCl₃ | Key Insights |

| C=O (C5) | 168 - 172 | The downfield shift is characteristic of an anhydride/carbamate carbonyl carbon.[4][5] Its presence is primary evidence of NCA ring formation. |

| C=O (C2) | 151 - 154 | This second carbonyl signal, typically upfield from the other, confirms the complete five-membered anhydride structure. |

| α-C (C4) | 55 - 60 | The chemical shift for the α-carbon. |

| Cβ | 40 - 42 | Signal for the methylene carbon of the isobutyl side chain. |

| Cγ | 24 - 26 | Signal for the methine carbon of the isobutyl side chain. |

| Cδ1, Cδ2 | 21 - 23 | Signals for the two diastereotopic methyl carbons. May appear as one or two closely spaced peaks. |

Table 2: Summary of characteristic ¹³C NMR spectral data for N-Carboxyleucine Anhydride in CDCl₃.

The observation of two distinct carbonyl signals in the 151-172 ppm range is the most definitive piece of evidence from ¹³C NMR for the successful synthesis of the NCA, distinguishing it from starting materials like the parent amino acid or N-protected intermediates.[6][7]

Part 3: Practical Applications of NMR in Leu-NCA Analysis

Beyond structural confirmation, NMR is a vital tool for quality control and reaction monitoring.

Assessing Monomer Purity

A clean NMR spectrum is the gold standard for monomer purity. Common impurities can be readily identified and, in many cases, quantified.

-

Residual Solvents: Peaks from synthesis or purification solvents (e.g., ethyl acetate, hexane, tetrahydrofuran) are easily identified by their known chemical shifts.[8][9][10]

-

Leucine (Starting Material): The presence of unreacted L-leucine would be indicated by a very broad signal for the zwitterionic amine/acid protons and a different chemical shift for the α-proton, typically around 3.7 ppm.

-

Oligomers/Polymers: The appearance of broad signals in the polypeptide region (e.g., a broad α-H signal around 3.9-4.1 ppm) indicates premature polymerization.[11]

-

Hydrolysis Product: The formation of leucine carbamic acid from ring-opening by water is an unstable intermediate, but its presence can lead to other byproducts. Any deviation from the clean signals described above warrants investigation.

Quantitative Analysis (qNMR): By adding a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene), the absolute purity of the Leu-NCA can be determined by comparing the integral of the standard's signal to the integral of a well-resolved monomer signal (e.g., the α-H).

Monitoring Ring-Opening Polymerization (ROP)

NMR is the preferred method for monitoring the kinetics of Leu-NCA polymerization. By taking aliquots from the reaction mixture at different time points, one can track the conversion of the monomer to the polymer.

Figure 2: Workflow for monitoring Leu-NCA polymerization using ¹H NMR.

The key diagnostic signals to monitor are:

-

Disappearance of Monomer α-H: The signal at ~4.2-4.5 ppm will decrease in intensity as the reaction proceeds.

-

Appearance of Polymer α-H: A new, typically broader signal will appear around 3.9-4.1 ppm, corresponding to the α-protons within the newly formed poly-L-leucine backbone.[12][13]

The percent conversion can be calculated from the relative integrals of these two peaks: Conversion (%) = [Integral(Polymer α-H)] / [Integral(Polymer α-H) + Integral(Monomer α-H)] × 100

This real-time analysis allows for precise control over the degree of polymerization and ensures the reaction proceeds as expected.

Conclusion

¹H and ¹³C NMR spectroscopy are not merely characterization techniques; they are foundational pillars for the successful synthesis of advanced polypeptides. For N-Carboxyleucine Anhydride, NMR provides an unparalleled depth of information, from the initial confirmation of its challenging synthesis to the quantitative assessment of its purity and the precise monitoring of its polymerization. By mastering the interpretation of these spectra, as detailed in this guide, researchers and developers can ensure the quality of their materials, leading to more reliable, reproducible, and ultimately more effective polypeptide-based technologies.

References

- 1. Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Solved Provided below is the 13C-NMR spectrum of the | Chegg.com [chegg.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. epfl.ch [epfl.ch]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Ring-Opening Polymerization of 4-Isobutyloxazolidine-2,5-dione (L-Leucine N-Carboxyanhydride)

Executive Summary

The synthesis of polypeptides with well-defined structures is paramount for advancements in drug delivery, tissue engineering, and biomaterials. Among the various synthetic methods, the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) stands out as the most efficient technique for producing high molecular weight polypeptides.[1] This guide provides a comprehensive exploration of the ROP of 4-isobutyloxazolidine-2,5-dione, the NCA derived from L-leucine (Leu-NCA). We will dissect the core polymerization mechanisms, provide field-proven experimental protocols, and discuss the critical parameters that govern the synthesis of poly-L-leucine (PLL), a polypeptide known for its ability to form stable α-helical secondary structures.[1]

Introduction: The Significance of Poly-L-Leucine

This compound, commonly known as L-leucine N-carboxyanhydride (Leu-NCA), is a cyclic monomer essential for the synthesis of poly-L-leucine (PLL).[2] PLL is a synthetic polypeptide that, due to the bulky, hydrophobic isobutyl side chains of its leucine residues, readily adopts a stable α-helical conformation.[1] This ordered structure is crucial for many of its applications, which range from forming the hydrophobic core of self-assembling block copolymer micelles for drug encapsulation to creating stable hydrogels.[3]

However, the utility of PLL is critically dependent on the ability to control its molecular weight (Mw) and maintain a narrow molecular weight distribution (polydispersity index, PDI). Achieving this control requires a deep understanding of the Leu-NCA ring-opening polymerization mechanism, as the choice of initiator and reaction conditions can dramatically influence the polymerization pathway and the final properties of the polymer. This guide will illuminate these mechanistic pathways to empower researchers to synthesize PLL with predictable and tailored characteristics.

The Monomer: this compound (Leu-NCA)

The successful synthesis of high-quality poly-L-leucine begins with a high-purity monomer. Leu-NCA is typically synthesized from L-leucine and a phosgene source, such as triphosgene, in an anhydrous solvent like tetrahydrofuran (THF).[4]

Protocol: Synthesis of L-Leucine N-Carboxyanhydride (Leu-NCA) [4]

-

Suspend L-leucine (e.g., 61.0 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere.

-

Sequentially add α-pinene (157 mmol, to scavenge HCl) and solid triphosgene (22.2 mmol).

-

Heat the suspension to reflux (approx. 64 °C) until the solution becomes clear (typically ~30 minutes).

-

Cool the solution to room temperature and bubble with nitrogen gas to remove any excess phosgene and HCl.

-

Remove the solvent under reduced pressure to obtain a crude residue.

-

Induce precipitation of the pure Leu-NCA as a white solid by adding petroleum ether (300 mL).

-

Filter the precipitate, wash with ice-cold petroleum ether, and dry under vacuum.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Systematic Name | (4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione | [2] |

| Common Names | L-Leucine N-carboxyanhydride, Leu-NCA | [2] |

| CAS Number | 3190-70-3 | [2] |

| Molecular Formula | C7H11NO3 | [2] |

| Molecular Weight | 157.17 g/mol |[2] |

Core Mechanisms of Ring-Opening Polymerization

The ROP of NCAs is a complex process where the choice of initiator dictates the reaction mechanism. The two most prominent mechanisms for Leu-NCA are the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).

Normal Amine Mechanism (NAM)

Initiated by nucleophiles such as primary or secondary amines, the NAM is a chain-growth polymerization. The process begins with the nucleophilic attack of the amine on the C5 carbonyl carbon of the NCA ring. This leads to the opening of the anhydride ring, followed by the decarboxylation (loss of CO2) to generate a new primary amine at the chain end, which then propagates the polymerization.

Causality: This mechanism is favored when using primary amine initiators because the amine is a potent nucleophile. The stoichiometry of the initiator to the monomer directly influences the degree of polymerization, allowing for good control over the molecular weight.

Activated Monomer Mechanism (AMM)

When strong, non-nucleophilic bases like tertiary amines (e.g., triethylamine, Et3N) or metal hydrides are used, the AMM pathway is initiated.[1][5][6] In this case, the base deprotonates the nitrogen of the NCA monomer, creating an anionic, "activated" monomer. This activated monomer then acts as the nucleophile, attacking another neutral NCA molecule to initiate polymerization.

Causality: Tertiary amines are sterically hindered and poor nucleophiles, but they are effective bases. Their role is purely catalytic: to generate the highly reactive NCA anion. This mechanism can lead to very rapid polymerization.[1][5]

The Role of Water: A Competing Initiator

Water present in the reaction system can act as both a nucleophile (similar to the NAM) and a base, leading to competition between initiation mechanisms.[5] As a nucleophile, it attacks the NCA to form a carbamic acid, which quickly decarboxylates to yield an amino acid that can then initiate further polymerization. This dual role can complicate polymerization control, potentially leading to a broader molecular weight distribution and the formation of undesirable side products like cyclic chains.[5] Therefore, the use of anhydrous solvents and inert atmospheres is a critical, self-validating step in any NCA polymerization protocol.

Experimental Workflow and Considerations

Protocol: ROP of Leu-NCA via Activated Monomer Mechanism

This protocol is based on the use of triethylamine (Et3N) as an initiator in 1,4-dioxane, a common method for synthesizing PLL.[1]

-

Monomer Preparation : Dissolve Leu-NCA (e.g., 0.4 g) in dry 1,4-dioxane (7 mL) in a flame-dried Schlenk flask under an argon atmosphere.

-

Initiation : Add the desired amount of triethylamine (Et3N) initiator via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

-

Polymerization : Stir the reaction mixture at a controlled temperature (e.g., 25°C) for the desired reaction time (e.g., 24-72 hours). The solution will typically become more viscous as the polymer forms.

-

Termination & Precipitation : Terminate the reaction by precipitating the polymer in a non-solvent such as cold diethyl ether or petroleum ether.

-

Purification : Collect the white polymer precipitate by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.

-

Drying : Dry the purified poly-L-leucine under high vacuum until a constant weight is achieved.

Characterization of Poly-L-Leucine

-

Molecular Weight : The number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are crucial parameters. They can be determined using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry.[1]

-

Structural Confirmation : Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the formation of the polypeptide backbone. Key signals include the amide I band (~1650 cm⁻¹) and amide II band (~1540 cm⁻¹). The position of the amide I band is indicative of the α-helical secondary structure. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure.

Table 2: Influence of Initiators on Leu-NCA Polymerization

| Initiator | Typical Mechanism | Key Characteristics | Resulting Polymer End-Group | Reference |

| Primary Amines | Normal Amine (NAM) | Controlled Mw, living characteristics possible. | Initiator fragment at N-terminus, amine at C-terminus. | |

| Triethylamine (Et3N) | Activated Monomer (AMM) | Fast polymerization, can be difficult to control. | NCA end-groups are often the main product. | [1][5] |

| Water | Competing NAM/AMM | Can lead to lower Mw and broader PDI. | Can result in "living" carboxylate groups after hydrolysis of NCA end-groups. | [5][6] |

| Hexamethyldisilazane (HMDS) | Silyl-amine Mechanism | Controlled, living polymerization with narrow PDI. | Trimethylsilyl carbamate propagating group. |

Conclusion

The ring-opening polymerization of this compound is a versatile yet sensitive process for synthesizing poly-L-leucine. A successful polymerization hinges on a thorough understanding of the underlying reaction mechanisms. By carefully selecting the initiator—whether a primary amine for a controlled NAM pathway or a tertiary amine for a rapid AMM pathway—and by rigorously excluding water, researchers can effectively tailor the molecular weight and structure of the resulting polypeptide. This control is fundamental to harnessing the full potential of poly-L-leucine in advanced drug development and biomaterial applications.

References

- 1. Synthesis and characterization of poly-l-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. (S)-4-isobutyloxazolidine-2,5-dione | C7H11NO3 | CID 10236023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Chirality and Stereochemistry of (S)-4-Isobutyloxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-4-isobutyloxazolidine-2,5-dione, also known as L-leucine N-carboxyanhydride (Leu-NCA), is a pivotal chiral building block in the synthesis of advanced biomaterials and therapeutic peptides. Its stereochemical integrity is paramount, directly influencing the secondary structure, and consequently the biological activity, of the resulting polypeptides. This guide provides an in-depth exploration of the synthesis, stereochemical properties, and controlled polymerization of (S)-4-isobutyloxazolidine-2,5-dione, offering field-proven insights and detailed protocols for researchers in drug development and materials science.

Introduction: The Significance of Stereochemistry in a Versatile Monomer

(S)-4-isobutyloxazolidine-2,5-dione is a cyclic derivative of the essential amino acid L-leucine. As an N-carboxyanhydride (NCA), it serves as an activated monomer for ring-opening polymerization (ROP), a powerful technique for the synthesis of high molecular weight polypeptides with controlled architectures.[1] The inherent chirality of this molecule, originating from the (S)-configuration of the alpha-carbon of L-leucine, is the cornerstone of its utility. This stereocenter dictates the helical propensity and overall conformation of the resulting poly-L-leucine (PLL) chains, which in turn governs their function in applications ranging from drug delivery vehicles to tissue engineering scaffolds.[2]

The isobutyl side chain of the leucine residue imparts hydrophobicity to the resulting polymers, influencing their self-assembly into structures like micelles and vesicles.[3] Understanding and preserving the stereochemistry of (S)-4-isobutyloxazolidine-2,5-dione throughout its synthesis and polymerization is therefore not merely a matter of chemical purity, but a critical determinant of the final material's properties and performance.

Physicochemical and Stereochemical Properties

The precise physicochemical and stereochemical characteristics of (S)-4-isobutyloxazolidine-2,5-dione are fundamental to its handling, purification, and polymerization.

| Property | Value | Source |

| IUPAC Name | (4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione | PubChem[4] |

| Synonyms | L-leucine N-carboxyanhydride, Leu-NCA | PubChem[4] |

| Molecular Formula | C₇H₁₁NO₃ | PubChem[4] |

| Molecular Weight | 157.17 g/mol | PubChem[4] |

| Melting Point | Not explicitly found for the NCA, but the parent amino acid, L-leucine, has a melting point of 293 °C.[5] | - |

| Specific Optical Rotation ([α]D) | While a specific value for the NCA is not readily available in the searched literature, the parent amino acid, L-leucine, has a specific optical rotation of -10.8° (c=2.2 in water at 25°C). The NCA is expected to be levorotatory. | - |

| ¹H NMR (d₆-DMSO) | δ 9.13 (1H), 4.44 (1H), 1.74 (1H), 1.55 (2H), 0.90 (6H) ppm | ChemicalBook[6] |

| ¹³C NMR | Data available for the parent amino acid, L-leucine. | ChemicalBook[7] |

| FT-IR | Key stretches indicative of the NCA ring structure. | - |

Synthesis of (S)-4-Isobutyloxazolidine-2,5-dione: A Protocol with Mechanistic Insights

The synthesis of α-amino acid N-carboxyanhydrides has a rich history, with the Leuchs and Fuchs-Farthing methods being foundational.[5] The latter, involving the direct phosgenation of the amino acid, is widely employed. Modern adaptations often utilize safer phosgene equivalents like triphosgene. The following protocol is a robust method for the synthesis of (S)-4-isobutyloxazolidine-2,5-dione, designed to maintain stereochemical integrity and yield a high-purity product suitable for controlled polymerization.

Synthesis Workflow

Caption: Workflow for the synthesis of (S)-4-isobutyloxazolidine-2,5-dione.

Detailed Experimental Protocol

Materials:

-

L-leucine (dried under vacuum)

-

Anhydrous tetrahydrofuran (THF)

-

20% Phosgene solution in toluene (or triphosgene)

-

Anhydrous hexane

-

Anhydrous toluene

-

Diatomaceous earth (Celite®)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, suspend L-leucine (10.0 g, 76.2 mmol) in anhydrous THF (150 mL).

-

Phosgenation: Heat the suspension to 50°C. Slowly add a 20% phosgene solution in toluene (76.0 mL, 152.4 mmol) to the suspension over approximately 1 hour. The reaction mixture will gradually become a clear solution.

-

Reaction Monitoring: Monitor the reaction by the dissolution of the solid L-leucine.

-

Initial Product Isolation: Once the reaction is complete, concentrate the solution using a rotary evaporator to remove excess phosgene and solvent.

-

Precipitation: Transfer the resulting residue to a beaker and add anhydrous hexane to precipitate the crude (S)-4-isobutyloxazolidine-2,5-dione as a white solid.

-

Purification:

-

Collect the solid by filtration.

-

Dissolve the solid in a minimal amount of anhydrous toluene.

-

Filter the toluene solution through a pad of diatomaceous earth to remove any insoluble impurities.

-

Add excess anhydrous hexane to the filtrate to reprecipitate the purified product.

-

-

Drying: Collect the purified (S)-4-isobutyloxazolidine-2,5-dione by filtration and dry under vacuum. A typical yield is around 9.0 g (75%).[6]

Self-Validation: The purity of the synthesized NCA is critical for achieving controlled polymerization. The final product should be a white crystalline solid. Characterization by ¹H NMR should confirm the disappearance of the amino acid protons and the appearance of the characteristic NCA ring protons.[6] FT-IR spectroscopy should show the characteristic anhydride carbonyl stretches.

Stereochemistry in Ring-Opening Polymerization

The ring-opening polymerization (ROP) of (S)-4-isobutyloxazolidine-2,5-dione is a powerful method to generate poly-L-leucine. The stereochemistry of the monomer directly translates to the stereochemistry of the polymer, which in turn dictates its secondary structure.

Polymerization Mechanisms

Two primary mechanisms govern the ROP of NCAs: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM).

-

Normal Amine Mechanism (NAM): Initiated by a primary amine, the amine nucleophilically attacks the C5 carbonyl of the NCA ring. This is the most common and generally preferred mechanism for controlled polymerization as it proceeds in a living manner, allowing for the synthesis of block copolymers and polymers with defined molecular weights.[2]

-

Activated Monomer Mechanism (AMM): In the presence of a strong base, the NCA can be deprotonated at the nitrogen, forming a highly nucleophilic "activated monomer." This species then attacks another NCA molecule. This mechanism can lead to very high molecular weight polymers but is often less controlled than the NAM.

The Role of Chirality in Polymer Secondary Structure

The exclusive use of the (S)-enantiomer of 4-isobutyloxazolidine-2,5-dione is crucial for the formation of stereoregular poly-L-leucine. This stereoregularity allows the polymer chain to adopt well-defined secondary structures, most notably the α-helix. The formation of these ordered structures can be monitored by Circular Dichroism (CD) spectroscopy, which is highly sensitive to the chiral environment of the peptide backbone.[2][3] The CD spectrum of an α-helical polypeptide typically exhibits a positive band around 195 nm and two negative bands at approximately 208 and 222 nm.

Caption: From chiral monomer to defined secondary structure.

Conclusion and Future Perspectives

(S)-4-isobutyloxazolidine-2,5-dione is more than just a monomer; it is a molecular architect. Its inherent chirality is the blueprint for the structure and function of the resulting polypeptides. For researchers in drug development and materials science, a deep understanding of its stereochemistry, coupled with robust synthetic and polymerization protocols, is essential for the rational design of novel biomaterials. The continued development of controlled polymerization techniques and the exploration of complex polypeptide architectures built from this and other chiral NCAs will undoubtedly lead to significant advancements in medicine and biotechnology.

References

- 1. bmse000042 L-Leucine at BMRB [bmrb.io]

- 2. Secondary conformation of short lysine- and leucine-rich peptides assessed by optical spectroscopies: effect of chain length, concentration, solvent, and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and conformational studies of poly(L-lysine) based branched polypeptides with Ser and Glu/Leu in the side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-4-isobutyloxazolidine-2,5-dione | C7H11NO3 | CID 10236023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. (S)-(-)-4-ISOBUTYLOXAZOLIDINE-2,5-DIONE | 3190-70-3 [chemicalbook.com]

- 7. L-Leucine(61-90-5) 13C NMR [m.chemicalbook.com]

Methodological & Application

Using N-Carboxyleucine Anhydride for polypeptide-based drug delivery systems

Application Note & Protocol Guide

Leveraging N-Carboxyleucine Anhydride for the Synthesis of Advanced Polypeptide-Based Drug Delivery Systems

Abstract

Synthetic polypeptides, or poly(α-amino acids), have emerged as premier biomaterials for drug delivery, prized for their biocompatibility, biodegradability, and structural similarity to natural proteins.[1][2] The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is the most robust and widely used method for producing these polymers with controlled architectures.[3][4] This guide focuses specifically on the use of L-Leucine N-Carboxyanhydride (Leu-NCA), a monomer that yields hydrophobic, α-helix-forming poly-L-leucine (PLL) blocks. These hydrophobic domains are instrumental in driving the self-assembly of amphiphilic block copolymers into sophisticated nanostructures—such as micelles and vesicles—capable of encapsulating and delivering therapeutic agents.[4][5] This document provides a comprehensive overview, from the fundamental chemistry of Leu-NCA polymerization to detailed, field-proven protocols for synthesis, characterization, and formulation of polypeptide-based drug delivery vehicles.

Foundational Principles: Why N-Carboxyleucine Anhydride?

The choice of monomer is a critical design parameter in polypeptide synthesis. L-leucine, with its isobutyl side chain, imparts significant hydrophobicity to the resulting polymer. This is not merely a passive property; it is the primary driving force for the self-assembly of polypeptide-based nanoparticles in aqueous environments.

-

Expert Insight: The strong propensity of poly-L-leucine segments to adopt a stable α-helical secondary structure provides rigidity and defined geometry to the hydrophobic core of a self-assembled nanocarrier.[4][6] This structural stability can enhance the loading capacity for hydrophobic drugs and improve the overall stability of the delivery system in circulation compared to amorphous polymer cores.

Furthermore, when Leu-NCA is copolymerized with a hydrophilic block initiator, such as an amine-terminated poly(ethylene glycol) (PEG-NH2), the resulting amphiphilic diblock copolymer (e.g., PEG-b-PLL) spontaneously forms core-shell nanostructures in water. The PLL core serves as the drug reservoir, while the PEG shell provides a stealth layer, reducing opsonization and prolonging circulation time.

The Chemistry of Synthesis: Ring-Opening Polymerization (ROP)

The synthesis of polypeptides from NCAs via ROP is a powerful technique that allows for the creation of well-defined polymers.[7] The most common approach, the primary amine-initiated "normal amine mechanism," offers excellent control over molecular weight and yields polymers with low polydispersity.[3][8]

Causality Behind the Choice of Initiator: A primary amine initiator (like PEG-NH2) acts as a nucleophile, attacking the C5 carbonyl of the Leu-NCA ring. This ring-opening event forms a carbamate, which quickly decarboxylates to regenerate a primary amine at the chain end, ready to attack the next monomer. This living polymerization characteristic is what enables the synthesis of block copolymers with defined segment lengths by sequential monomer addition.[3] While other initiators exist (e.g., LiHMDS for faster, open-vessel polymerization), primary amines offer a reliable and controlled method ideal for creating well-defined amphiphiles for drug delivery.[1][2]

Caption: Amine-initiated ROP of Leu-NCA.

Protocols: From Monomer to Polymer

The following protocols are designed to be self-validating, with checkpoints for characterization to ensure the quality of intermediates and the final product.

Protocol 2.1: Synthesis of L-Leucine N-Carboxyanhydride (Leu-NCA)

This protocol is based on the well-established Fuchs-Farthing method, which utilizes phosgene or a phosgene equivalent for the cyclization of the amino acid.[9]

Materials:

-

L-Leucine (high purity, dried under vacuum)

-

Triphosgene (handle with extreme caution in a certified fume hood)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexanes

-

Anhydrous Ethyl Acetate

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2), suspend L-Leucine (1.0 eq) in anhydrous THF (approx. 0.2 M).

-

Phosgenation: While stirring vigorously, add triphosgene (0.4 eq) to the suspension. Causality: Triphosgene serves as a safer in-situ source of phosgene. The reaction must be done under an inert atmosphere to prevent moisture from hydrolyzing the reagents and the product.

-

Reaction: Heat the mixture to 50-60 °C. The suspension should gradually become a clear solution over 2-4 hours as the L-Leucine is converted to the NCA. Monitor the disappearance of solids.

-

Solvent Removal: Once the reaction is complete (clear solution), remove the THF under reduced pressure.

-

Purification: The crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot anhydrous ethyl acetate and precipitate by adding anhydrous hexanes. Repeat this process 2-3 times. Trustworthiness: Multiple recrystallizations are crucial to remove any residual HCl or unreacted amino acids, which can interfere with the subsequent polymerization step.[9]

-

Drying and Storage: Dry the purified white crystalline Leu-NCA product under high vacuum and store it in a desiccator at -20 °C under an inert atmosphere.

Protocol 2.2: Synthesis of PEG-b-Poly(L-Leucine) Diblock Copolymer

Materials:

-

Purified Leu-NCA (from Protocol 2.1)

-

Amine-terminated Poly(ethylene glycol) (PEG-NH2, e.g., 5 kDa), dried under vacuum

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl Ether (cold)

-

Nitrogen or Argon gas supply

Procedure:

-

Initiator Solubilization: In a flame-dried Schlenk flask under N2, dissolve the PEG-NH2 initiator in anhydrous DMF.

-

Monomer Addition: In a separate flask, dissolve the Leu-NCA monomer in anhydrous DMF. Add the monomer solution to the initiator solution via a cannula or syringe. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization of the PLL block.

-

Polymerization: Allow the reaction to stir at room temperature for 48-72 hours under an inert atmosphere. Expert Insight: While some modern methods achieve faster polymerization, allowing the reaction to proceed for an extended period ensures high monomer conversion, which is critical for achieving the target molecular weight and a narrow molecular weight distribution.[1][3]

-

Precipitation: Precipitate the polymer by slowly adding the reaction mixture dropwise into a large volume of cold, stirring diethyl ether. A white solid should form.

-

Purification: Collect the solid by filtration or centrifugation. Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate into cold ether. Repeat this purification step twice to remove unreacted monomer and residual DMF.

-

Drying: Dry the final PEG-b-PLL product under high vacuum to a constant weight.

Comprehensive Characterization of Polypeptides

Thorough characterization is essential to confirm the identity, purity, and structural attributes of the synthesized polymer, which directly impact its performance in drug delivery applications.[10][11]

| Technique | Parameter Measured | Rationale & Significance |

| ¹H NMR Spectroscopy | Chemical Structure, Purity, Block Ratio | Confirms the presence of both PEG and PLL blocks and verifies the absence of impurities. The ratio of integrated peak areas for PEG protons and PLL protons allows for the calculation of the actual degree of polymerization. |

| FTIR Spectroscopy | Functional Groups, Secondary Structure | Confirms the successful ring-opening of the NCA (disappearance of anhydride peaks at ~1850 and 1790 cm⁻¹) and the formation of the polypeptide backbone (amide I at ~1650 cm⁻¹, amide II at ~1550 cm⁻¹). The position of the amide I peak can give a preliminary indication of α-helical content. |

| Gel Permeation Chromatography (GPC/SEC) | Molecular Weight (Mn, Mw), Polydispersity Index (PDI) | Determines the average molecular weight and the breadth of its distribution. A low PDI (typically < 1.2) is a hallmark of a controlled, living polymerization and is crucial for reproducible self-assembly and predictable in vivo behavior.[3] |

| Circular Dichroism (CD) Spectroscopy | Secondary Structure (α-helix, β-sheet) | Quantitatively determines the secondary structure of the polypeptide block in solution. For PEG-b-PLL, a strong α-helical signature (negative bands at ~222 and ~208 nm) confirms the expected conformation that drives robust nanoparticle formation. |

Table 1: Key Characterization Techniques for Polypeptide Analysis.

Protocol 3.1: Standard Characterization Procedures

-

¹H NMR: Dissolve 5-10 mg of the dried polymer in a suitable deuterated solvent (e.g., CDCl3 or TFA-d). Acquire the spectrum and integrate the characteristic peaks for PEG (-CH2CH2O-, ~3.6 ppm) and the α-proton of leucine (-NH-CH-CO-, ~4.3 ppm).

-

GPC/SEC: Prepare a polymer solution (1-2 mg/mL) in the GPC mobile phase (e.g., THF or DMF with LiBr). Run the sample against a set of polystyrene or poly(methyl methacrylate) standards for calibration.

-

CD Spectroscopy: Dissolve the polymer in a suitable solvent (e.g., trifluoroethanol, a helix-promoting solvent) to a concentration of 0.1-0.2 mg/mL. Acquire the spectrum from 190 to 260 nm in a quartz cuvette with a 1 mm path length.

Formulation & Application in Drug Delivery

The true utility of PEG-b-PLL copolymers lies in their ability to self-assemble into nanocarriers for hydrophobic drugs. This process is driven by the minimization of the hydrophobic interface between the PLL core and the aqueous medium.

Caption: Self-assembly via dialysis.

Protocol 4.1: Preparation of Drug-Loaded Nanoparticles via Dialysis

This method is ideal for encapsulating hydrophobic drugs.

Materials:

-

PEG-b-PLL copolymer

-

Model hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

-

Dimethylformamide (DMF) or other suitable organic solvent

-

Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 10-14 kDa)

-

Deionized water

Procedure:

-

Dissolution: Co-dissolve the PEG-b-PLL polymer (e.g., 20 mg) and the hydrophobic drug (e.g., 2 mg) in a minimal volume of DMF (e.g., 2 mL).

-

Dialysis Setup: Transfer the solution into a pre-swelled dialysis bag. Place the bag in a large beaker containing 1 L of deionized water.

-

Solvent Exchange: Stir the water gently. The DMF will slowly diffuse out of the bag, while water diffuses in. This gradual change in solvent polarity induces the self-assembly of the amphiphilic polymer into micelles, entrapping the drug within the hydrophobic PLL core. Causality: A slow rate of solvent exchange is key to forming well-defined, kinetically stable nanoparticles. Rapid addition of water (nanoprecipitation) can sometimes lead to larger aggregates.

-

Water Changes: Change the external water every 4-6 hours for the first 24 hours, then twice daily for another 48 hours to ensure complete removal of the organic solvent.

-